(7-fluoro-2-methyl-1H-indol-5-yl)methanamine
Description
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C10H11FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
SEEQYSZUEXHSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC(=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Indole Core Formation
The synthesis often begins with commercially available or easily synthesized bromo- or fluoro-substituted indoles or indoline intermediates. For example, 6-bromoindole derivatives have been used as precursors for fluorination and further functionalization steps.
Methylation at the nitrogen or carbon (position 2) can be performed using methylating agents such as iodomethane in the presence of bases like sodium hydride, yielding N-methyl or C-methyl indole intermediates with high efficiency.
Regioselective Fluorination
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N- or C-Methylation | Iodomethane, NaH, DMF | Quantitative | Formation of methylated indole |
| 2 | Borylation | Borylating agent, Pd catalyst | High | Formation of boronate ester |
| 3 | Mannich-type amination | Methanamine in THF, TEA, HATU | 70 | Introduction of methanamine at C-5 |
| 4 | Fluorination | Electrophilic fluorinating agent | Moderate | Regioselective fluorination at C-7 |
| 5 | Reduction | Sodium cyanoborohydride, AcOH | 66 | Conversion to indoline intermediate |
| 6 | Protection/Deprotection | Boc protection, acid deprotection | 63-100 | Protecting groups for multi-step synthesis |
Note: Yields and conditions are adapted from related fluorinated indole syntheses due to structural similarity.
Detailed Research Findings
Fluorination and Borylation: The use of borylated intermediates (e.g., 7-Bpin-indole) allows for regioselective fluorination with high selectivity and moderate to good yields (~31-86% depending on step). This strategy is favored over direct electrophilic fluorination due to better control and fewer side products.
Mannich Reaction for Aminomethylation: Mannich-type reactions using methanamine in THF with coupling agents like HATU and bases such as triethylamine (TEA) efficiently introduce the methanamine substituent at position 5, with yields reported around 70%.
Reduction to Indoline: Sodium cyanoborohydride in acetic acid selectively reduces certain intermediates to indoline derivatives, facilitating further functionalization steps.
Protection Strategies: Boc protection of nitrogen atoms is essential to protect the indole nitrogen during harsh reaction conditions, followed by acid-mediated deprotection to yield the free amine.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Chromatography (HPLC, Prep-HPLC): Used for purification and assessment of purity.
- Melting Point and Elemental Analysis: Provide additional confirmation of compound identity.
Summary Table of Key Preparation Steps and Yields
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Chloro vs. Fluoro Substitutions
- 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine (): The chlorine atom at position 5 increases molecular weight (vs. fluorine) and alters lipophilicity (Cl: logP ~2.0 vs. F: logP ~1.5). Chlorine’s larger atomic radius may reduce blood-brain barrier permeability compared to fluorine .
- 2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine (): Bromine at position 5 significantly increases molecular mass (Br: 79.9 g/mol vs.
Trifluoromethoxy Substitution
- 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine (): The trifluoromethoxy group (-OCF₃) at position 5 introduces strong electron-withdrawing effects, enhancing metabolic resistance but increasing steric bulk, which may hinder binding to compact active sites .
Positional Isomerism
- 5-Fluoro-1-methyl-1H-indole Derivatives (): Fluorine at position 5 (vs. Methylation at N1 (vs. C2 in the target) alters electronic distribution across the indole ring .
- 2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine (): Methoxy at position 5 donates electron density via resonance, contrasting with fluorine’s electron-withdrawing effect. This may increase basicity of the ethanamine group .
Substituent Effects
Methyl vs. Methoxy Groups
Bis-Indole Derivatives
- 1-(3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)-N-((3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)-methylene)-methanamine (): Bis-indole structures exhibit enhanced receptor avidity due to dual binding motifs but suffer from poor solubility and synthetic complexity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring, contribute to its biological activity.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves several steps:
- Preparation of 7-fluoro-2-methylindole : This is the starting material.
- Functionalization : The indole ring is functionalized at the 5th position to introduce the methanamine group through nitration, reduction, and amination reactions.
- Reaction Conditions : Common reagents include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.
Antiviral Activity
Research indicates that this compound possesses antiviral properties. It has shown efficacy against various viral strains by inhibiting viral replication through interaction with specific viral enzymes or receptors. The mechanism involves binding to viral proteins, thereby preventing their function.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with cell cycle regulation.
For instance, in vitro studies have shown that it can inhibit the growth of MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC50) in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 (Lung) | 8.0 |
| UACC-257 (Melanoma) | 4.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Streptococcus agalactiae | 75 |
The biological activity of this compound is attributed to its interaction with various biological targets, including:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity linked to disease processes.
This compound's ability to interact with these targets is enhanced by its unique structural features, which allow it to form stable complexes with biomolecules.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, such as:
| Compound Name | Structural Features |
|---|---|
| (7-chloro-2-methyl-1H-indol-5-yl)methanamine | Chlorine atom at the 7th position |
| (7-bromo-2-methyl-1H-indol-5-yll)methanamine | Bromine atom at the 7th position |
| (4-fluoro-2-methylindolyl)methanamine | Fluorine at the 4th position |
The presence of fluorine significantly alters chemical properties such as reactivity and stability compared to its chloro, bromo, and iodo counterparts, which may lead to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Trials : Clinical trials are underway to evaluate its efficacy in treating specific types of cancer.
- Antimicrobial Research : Ongoing research aims to optimize its structure for enhanced antimicrobial activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
